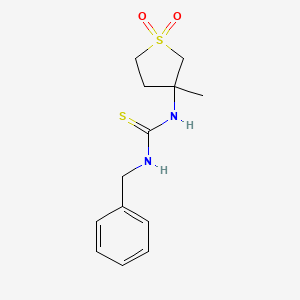![molecular formula C14H17NO6S B3958774 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B3958774.png)
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Vue d'ensemble
Description
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid, also known as CAPS, is an organic compound used in scientific research as a buffer solution. It is a zwitterionic molecule that helps to maintain a stable pH in biological and biochemical experiments. CAPS has gained popularity in the scientific community due to its ability to buffer at a higher pH range than other commonly used buffers like Tris and HEPES.
Mécanisme D'action
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid functions as a buffer solution by accepting or donating protons to maintain a stable pH in a given solution. It has a pKa value of 10.4, which makes it an effective buffer at a pH range of 9.7-11.1.
Biochemical and Physiological Effects:
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has been shown to have no significant effects on biochemical or physiological processes in vitro. It is non-toxic and does not interfere with enzyme activity or protein function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is its ability to buffer at a higher pH range than other commonly used buffers. This makes it ideal for experiments that require a stable pH in a basic environment. 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is also highly soluble in water, which makes it easy to prepare and use in experiments.
One limitation of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is its high cost compared to other buffer solutions. It is also not effective as a buffer at lower pH ranges, which limits its use in experiments that require a lower pH environment.
Orientations Futures
Research on 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is ongoing, and there are several potential future directions for its use. One area of interest is the study of membrane proteins, where 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has shown promise in stabilizing the protein structure. Another potential application is in the development of drug delivery systems, where 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid could be used as a pH-sensitive component to target specific tissues or cells. Additionally, further research could be done to optimize the synthesis method and reduce the cost of 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid.
Applications De Recherche Scientifique
3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is widely used as a buffer solution in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. 3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is also used in the study of membrane proteins, as it can stabilize the protein structure at a higher pH range.
Propriétés
IUPAC Name |
4-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-10-4-5-11(6-7-14(18)19)9-12(10)22(20,21)15-8-2-3-13(16)17/h4-7,9,15H,2-3,8H2,1H3,(H,16,17)(H,18,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYWZNEFPLEOO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958699.png)

![2-(4-chlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoate](/img/structure/B3958711.png)
![N-(4-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3958717.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3958722.png)
![2-(allylthio)-4-amino-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B3958730.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B3958740.png)
![2-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3958745.png)
![5-(4-hydroxy-3-methoxybenzylidene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3958746.png)
![3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B3958749.png)
![5-(4-chlorophenyl)-4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958754.png)
